

# physical characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

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## Compound of Interest

**Compound Name:** 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

**Cat. No.:** B083265

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An In-depth Technical Guide on the Physical Characteristics of **2-Amino-5-trifluoromethyl-1,3,4-thiadiazole**

This guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-5-trifluoromethyl-1,3,4-thiadiazole**, a heterocyclic compound of significant interest in pharmaceutical research and drug development.<sup>[1]</sup> The information is tailored for researchers, scientists, and professionals in the field, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant processes.

## Core Physical and Chemical Properties

**2-Amino-5-trifluoromethyl-1,3,4-thiadiazole** is a solid, crystalline compound.<sup>[2]</sup> Its core identifiers and physical state properties are summarized below. It is important to note the discrepancy in reported melting points, which may be due to different experimental conditions or sample purity.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	10444-89-0	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>3</sub> H <sub>2</sub> F <sub>3</sub> N <sub>3</sub> S	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	169.13 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	White to almost white powder/crystal	
White to pale cream crystals or powder	[7]	
Melting Point	225-227 °C	<a href="#">[2]</a>
221.0-225.0 °C		
145-148 °C		
Form	Solid	<a href="#">[2]</a>

## Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. It exhibits a range of solubilities, being largely insoluble in non-polar solvents like chloroform and only slightly soluble in water.

Table 2: Solubility Data

Solvent	Solubility	Temperature	Source
Methanol	0.25 g / 10 mL (clear, colorless solution)	Not specified	<a href="#">[2]</a>
95% Ethanol	1 g / 150 g	20 °C	
Diethyl Ether	1 g / 250 g	20 °C	
Water	Slightly soluble	Not specified	
Chloroform	Insoluble	Not specified	

## Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Amino-5-trifluoromethyl-1,3,4-thiadiazole**. A summary of key spectroscopic data is provided below.

Table 3: Spectroscopic Data

Technique	Details	Source
<sup>1</sup> H NMR	Spectrum recorded in DMSO-d <sub>6</sub>	[4]
Mass Spectrometry (MS)	Electron Ionization (EI) data available	[3][8]
Infrared (IR) Spectroscopy	FT-IR and Gas-Phase IR spectra available	[3][8][9]
Raman Spectroscopy	FT-Raman spectrum available	[5][9]
UV-Vis Spectroscopy	Spectrum has been recorded	[4][9]

## Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings. This section outlines the protocols used for the synthesis and characterization of **2-Amino-5-trifluoromethyl-1,3,4-thiadiazole**.

### Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one from 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This protocol details a step in a synthetic route starting from the title compound.

- Suspension: 20.6 g of **2-amino-5-trifluoromethyl-1,3,4-thiadiazole** is suspended in 150 ml of concentrated hydrochloric acid in a 250 ml round-bottomed flask with stirring.[1]
- Cooling: The reaction mixture is cooled to a temperature between 263 and 268 K (-10 to -5 °C).[1]

- **Diazotization:** 350 mL of aqueous sodium nitrite ( $\text{NaNO}_2$ ) solution (containing 21.2 g, 0.307 mol) is added slowly while maintaining the temperature at 263–268 K with continuous stirring.[1]
- **Hydrolysis:** After stirring for 2 hours, 100 ml of  $\text{H}_2\text{O}$  is added, and the mixture is warmed to 333–353 K (60–80 °C) and stirred for an additional 3 hours.[1]
- **Extraction:** The mixture is cooled to room temperature, and the product is extracted with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), first with 150 mL and then with another 150 mL.[1]
- **Washing and Drying:** The combined organic layers are washed twice with water and dried using sodium sulfate.[1]
- **Purification:** The solvent is removed by distillation, and the crude product is purified by chromatography over a silica ( $\text{SiO}_2$ ) column using a hexane: $\text{EtOAc}$  (9:1) solvent system.[1]

## Spectroscopic Analysis

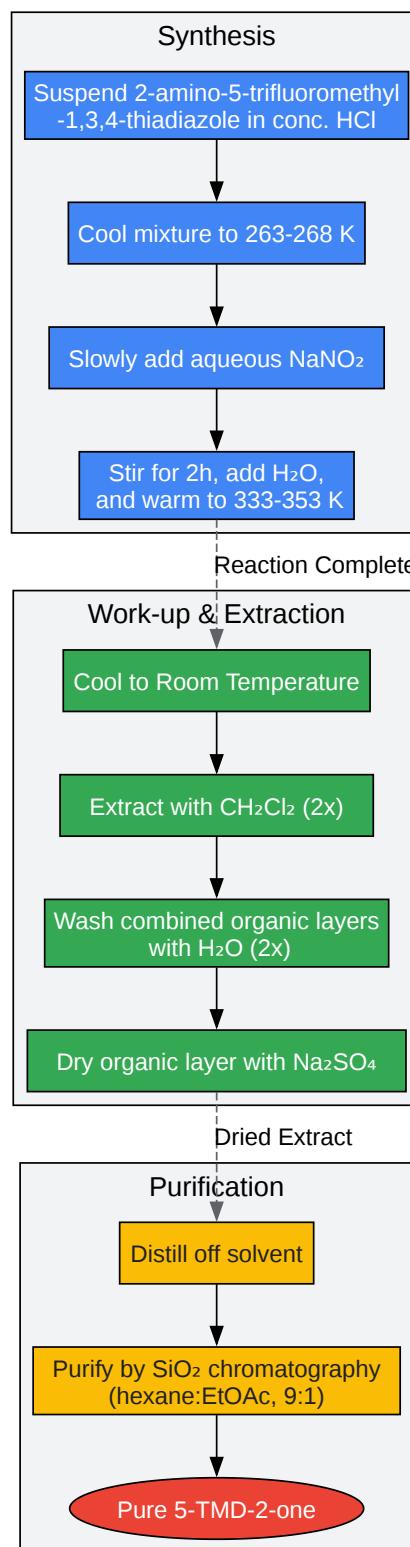
The structural confirmation of the compound relies on a combination of spectroscopic techniques.

- **NMR Spectroscopy:**  $^1\text{H}$  NMR spectra were recorded on a Bruker DRX-400 spectrometer at 400 MHz in  $\text{DMSO-d}_6$ , using TMS as the internal standard.[8]
- **IR Spectroscopy:** FT-IR spectra were obtained on a Varian 800FT-IR spectrometer.[8] Theoretical vibrational wavenumbers have also been calculated and compared with experimental FT-IR and FT-Raman spectra.[9]
- **Mass Spectrometry:** Electron impact mass spectra were recorded on an Agilent GC/MS-PC system at 70 eV, utilizing a 6890N gas chromatograph and a 5975 mass selective detector. [8]

## Process Visualization

To illustrate the logical flow of the synthesis and purification process, the following diagram was generated.

## Workflow for Synthesis and Purification

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Caption: A flowchart of the synthesis and purification process.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)